The table below outlines the fundamental identifying information and basic physicochemical properties of N-(4-Hydroxyphenyl)propanamide [1].
| Property | Description |
|---|---|
| CAS Number | 1693-37-4 [1] |
| IUPAC Name | This compound [1] |
| Molecular Formula | C₉H₁₁NO₂ [1] |
| Molecular Weight | 165.19 g/mol [1] |
| Chemical Structure | A propanamide group linked to a 4-hydroxyphenyl ring. |
Compounds based on the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, which is closely related to this compound, demonstrate significant structure-dependent activity against drug-resistant bacteria and fungi [2]. The synthetic pathway begins with 4-aminophenol and involves key intermediates to create a diverse library of derivatives [2].
Synthesis of key intermediates [2]
Hydrazide (3) is a versatile intermediate for synthesizing final derivatives. The following workflow shows how it is used to create hydrazones and other heterocyclic compounds [2].
Synthesis of final derivatives from hydrazide [2]
The synthesized compounds were screened against WHO-priority ESKAPE pathogens and drug-resistant Candida species, including Candida auris [2]. Activity is highly dependent on molecular structure.
| Compound Class / Example | Key Structural Features | Antimicrobial Activity (MIC Range) [2] |
|---|---|---|
| Initial Intermediate (2) | Basic 3-((4-hydroxyphenyl)amino)propanoic acid ester | Weak activity against S. aureus and E. faecalis; no antifungal activity. |
| Hydrazide (3) | Hydrazide functional group | No antibacterial activity across tested strains. |
| Lead Hydrazones (14-16) | Heterocyclic substituents (e.g., from heterocyclic aldehydes) | Potent and broad-spectrum: • MRSA: 1–8 µg/mL • VRE: 0.5–2 µg/mL • Gram-negative pathogens: 8–64 µg/mL • Drug-resistant Candida spp.: 8–64 µg/mL • Candida auris: 0.5–64 µg/mL |
While the exact mechanism is under investigation, research suggests that these amino acid derivatives may interfere with essential bacterial enzymes involved in peptidoglycan synthesis (such as the MurA-F enzymes), disrupting cell wall formation [2]. The incorporation of the 4-hydroxyphenyl moiety is crucial, as it allows for diverse chemical interactions with biological targets, enhancing activity and potentially overcoming existing resistance mechanisms [2].
This research highlights the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a promising foundation for developing new antimicrobial agents to combat multidrug-resistant infections [2].
The table below summarizes the key identifying information for N-(4-Hydroxyphenyl)propanamide, which is also known as Parapropamol.
| Property | Value |
|---|---|
| CAS Registry Number | 1693-37-4 [1] |
| Molecular Formula | C₉H₁₁NO₂ [1] |
| IUPAC Name | This compound [1] |
| Synonyms | 4'-Hydroxypropionanilide, Parapropamol, p-Hydroxypropionanilide [1] |
| Molecular Weight | 165.19 g/mol [1] |
| Appearance | Pale purple solid [1] |
An NMR entry for this compound is available from the Biological Magnetic Resonance Data Bank (BMRB). The following methodology is directly sourced from that entry (BMRB ID: bmse011333) [2].
| Parameter | Specification |
|---|---|
| Nucleus | ¹H (Proton) |
| Spectrometer Frequency | 600 MHz [2] |
| Solvent | DMSO (Dimethyl sulfoxide) [2] |
| Sample Concentration | 1 mM [2] |
| Temperature | 298 K (24.85 °C) [2] |
| pH | 6.0 [2] |
| Data Accessibility | Time domain data (Free Induction Decay - FID) is available for download [2] |
The experimental workflow for obtaining the NMR data can be summarized as follows:
> Experimental workflow for NMR data acquisition of this compound, based on BMRB entry bmse011333 [2].
For your research, the most valuable step would be to access the original data from the BMRB:
| Compound Class / Key Example | Core Finding / Activity | Pathogens Targeted (MIC values) | Key Significance |
|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Hydrazones 14-16) [1] [2] | Potent, broad-spectrum antimicrobial activity. | MRSA: 1-8 µg/mL [1] VRE: 0.5-2 µg/mL [1] Candida auris: 0.5-64 µg/mL [1] | Scaffold effective against WHO-priority ESKAPE pathogens and drug-resistant fungi [1]. | | N-substituted β-amino acid derivatives (e.g., Compound 26) [3] | Promising activity against Gram-positive bacteria and fungi. | S. aureus MRSA: 4-16 µg/mL [3] E. faecalis: Comparable to control antibiotics [3] C. albicans: 16 µg/mL [3] | Validates N-substituted β-amino acid scaffold for targeting Gram-positive pathogens [3]. |
The synthesis of the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, as detailed in the 2024 study, follows a multi-step pathway [1] [2]. The diagram below outlines the core experimental workflow for creating these derivatives.
Synthetic pathway for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives [1] [2]
Key Experimental Details:
It is important to note that N-(4-Hydroxyphenyl)propanamide itself is not the direct subject of the most current antimicrobial studies. The highly promising research instead centers on closely related 3-((4-Hydroxyphenyl)amino)propanoic acid scaffolds. The strategic incorporation of the 4-hydroxyphenyl moiety and further functionalization into hydrazones and other derivatives are critical for the observed potent, broad-spectrum antimicrobial activity [1] [2] [3].
| Supplier / Catalog | Product Name / Use | Purity & Specification | Price & Quantity | Key Details |
|---|---|---|---|---|
| USP Store [1] | Acetaminophen Related Compound B | Reference Standard | $838.00 (30 mg) | Official pharmacopoeial standard; for analytical use [1]. |
| Veeprho [2] | Paracetamol EP Impurity B | Confirmed identity & purity; meets USP, EP, JP, BP standards. | Available on request | Comes with Structure Elucidation Report (SER); for ANDA/NDA filings [2]. |
| Boron Molecular [3] | N-(4-hydroxyphenyl)propanamide | - | From $250 (1g) to $9,000 | Sold by weight, suitable for use as a chemical intermediate [3]. |
| Pharmaffiliates [4] | Paracetamol - Impurity B | EP/BP Standard | Available on request | - |
| Gentaur [5] | This compound | - | Available on request | Listed as in stock [5]. |
For your research and drug development work, the choice of supplier depends heavily on the application.
A typical experimental protocol for using this compound as a reference standard in HPLC analysis would involve the following workflow, which ensures the identity and purity of the main drug substance:
Diagram Overview: A standard workflow for using this compound as a reference standard in HPLC analysis for impurity identification.
The most direct and applicable data comes from studies on Acetaminophen, which is systematically named N-(4-hydroxyphenyl)acetamide [1]. The only structural difference is an additional methylene group (-CH₂-) in your compound of interest (propanamide vs. acetamide). The solubility behavior of acetaminophen is therefore an excellent model.
The table below summarizes the key physical and solubility properties of acetaminophen, which can be used as a benchmark [1].
| Property | Description / Value |
|---|---|
| IUPAC Name | N-(4-hydroxyphenyl)ethanamide / N-(4-hydroxyphenyl)acetamide [1] |
| Common Names | Acetaminophen, Paracetamol [1] |
| Solubility in Water | < 1 mg/mL at 25 °C (low water solubility) [1] |
| Crystal Forms | Monoclinic (more stable) and orthorhombic [1] |
| "Good" Solvents | 15 solvents from ICH Classes 1 & 3 (specific solvents not listed, but these classes include water, acetone, ethanol, ethyl acetate, etc.) [1] |
| "Poor" Solvents | MTBE, DMA, chloroform, benzene, toluene, p-xylene, xylene [1] |
While the search results do not provide a step-by-step protocol for N-(4-Hydroxyphenyl)propanamide, they strongly imply standard methodologies. The following workflow, visualized in the diagram below, outlines a robust approach for determining solubility, drawing from the context of the provided research.
Diagram of the experimental workflow for determining solubility characteristics.
Here is a detailed breakdown of each step, informed by the general principles of pharmaceutical testing referenced in the articles:
Sample Preparation:
Saturation & Equilibration:
Separation:
Analysis:
The search for this compound led to a highly relevant and active area of research. A 2024 study focuses on synthesizing and testing antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives [2]. This underscores the pharmaceutical relevance of compounds containing the 4-hydroxyphenyl moiety and highlights that solubility is a critical parameter being optimized in pre-clinical drug development for better bioavailability [2].
To build a complete whitepaper, I suggest you:
The escalating global health crisis of antimicrobial resistance necessitates the development of novel compounds effective against multidrug-resistant pathogens [1]. The ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is particularly problematic, often evading conventional antibiotic treatments [1]. In this context, amino acid derivatives incorporating phenolic moieties have emerged as attractive pharmacophores due to their structural diversity, ability to mimic natural substrates, and potential for targeted activity against microbial cell wall biosynthesis enzymes [1]. The 4-hydroxyphenyl moiety is widely recognized for its potent biological activities, and its integration into amino acid scaffolds allows for interactions with a diverse array of biological targets [1]. These Application Notes detail the synthesis, characterization, and in vitro antimicrobial evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a scaffold demonstrating significant activity against drug-resistant bacterial and fungal pathogens [1].
This section outlines the step-by-step procedure for synthesizing the core intermediate and subsequent derivatives.
Objective: To synthesize the central dipropionic acid intermediate from 4-aminophenol [1].
Reaction Type: Nucleophilic conjugate addition.
Materials:
Procedure:
Monitoring Reaction Completion: The reaction course and purity of the synthesized compound can be monitored by Thin-Layer Chromatography (TLC) using Silica gel plates with F254 nm indicator [2] [3].
Objective: To convert the core intermediate into a hydrazide for further functionalization [1].
Reaction Type: Esterification followed by hydrazinolysis.
Procedure:
Characterization Note: Compare the ( ^1H ) NMR spectrum of the dihydrazide with the starting diester. The characteristic signal for the ester group (~3.54 ppm) should disappear, and new broad singlets corresponding to the NH₂ and NH groups of the hydrazide fragments should appear around 4.17 ppm, 8.61 ppm, and 8.98 ppm [1].
Objective: To synthesize a library of hydrazone derivatives for structure-activity relationship studies [1].
Reaction Type: Condensation.
Materials:
Procedure:
Isomerism Note: These hydrazones can exist as mixtures of E/Z isomers due to restricted rotation around the amide bond. NMR analysis typically shows two sets of resonances with an intensity ratio of about 0.35:0.65, where the Z-isomer is the predominant form in DMSO-d₆ solution [1].
The following workflow diagram summarizes the key stages of the synthetic pathway.
The synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit potent, structure-dependent antimicrobial activity.
The in vitro screening of the compound library revealed several promising candidates. The table below summarizes the antimicrobial activity (MIC values) of the most potent derivatives.
Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [1]
| Compound | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Gram-negative Pathogens MIC (µg/mL) | Drug-resistant Candida spp. MIC (µg/mL) |
|---|---|---|---|---|
| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |
| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |
| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |
| Intermediate 2 | Weak activity | Weak activity | No activity | No activity |
| Core Acid 4 | No activity | No activity | No activity | No activity |
Rigorous analytical characterization is essential for confirming the structure and purity of all synthesized compounds.
The protocols detailed herein provide a robust and reproducible framework for the synthesis and preliminary biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The synthetic pathway is efficient, allowing for the generation of a diverse library of compounds. Biological data confirms that this scaffold, particularly when functionalized with heterocyclic hydrazone moieties, serves as a promising foundation for the development of novel antimicrobial agents targeting multidrug-resistant Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens, including Candida auris. Further investigation, including mechanism of action studies and in vivo efficacy models, is strongly warranted for lead optimization.
| Compound Derivative | Pathogen-Targeted & MIC Values | Key Structural Features |
|---|
| Hydrazones 14-16 [1] [2] | MRSA: 1-8 µg/mL VRE: 0.5-2 µg/mL Gram-negative bacteria: 8-64 µg/mL Candida auris: 0.5-64 µg/mL | 4-hydroxyphenyl core, heterocyclic substituents | | Compound 26 [3] [4] | S. aureus (MRSA): 4-16 µg/mL E. faecalis: Comparable to control antibiotics C. albicans (drug-resistant): 16 µg/mL | 2-hydroxyphenyl core, nitro-heterocyclic substituents |
The following section provides a standardized methodology for synthesizing the core scaffold and evaluating the antimicrobial activity of these compounds, as derived from the cited research.
This protocol outlines the synthesis of the foundational intermediate, 3-((4-hydroxyphenyl)amino)propanoic acid, and its subsequent derivatization into active hydrazones [1] [2].
The synthesis workflow progresses from initial reactants to the final active hydrazone derivatives through a series of reflux and conversion steps.
This protocol follows the standard broth microdilution method as referenced in the StatPearls guide and applied in the primary research to determine Minimum Inhibitory Concentrations (MICs) [1] [5].
The AST protocol workflow guides from strain preparation through serial dilution and incubation to determine the Minimum Inhibitory Concentration.
I hope these detailed application notes and protocols are helpful for your research and development efforts. Should you require further clarification on any specific step or wish to delve deeper into the mechanistic studies, please feel free to ask.
The core synthetic strategy for generating a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involves a modular approach, beginning with the key intermediate, N-(4-hydroxyphenyl)-β-alanine hydrazide [1] [2].
The synthesis begins with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to form the initial ester or di-acid intermediates [1] [2]. Subsequent hydrazinolysis of the dimethyl ester derivative yields a crucial building block, dihydrazide [1]. This dihydrazide serves as a versatile precursor for the generation of a wide array of derivatives through condensation reactions with various carbonyl compounds, including aromatic aldehydes, heterocyclic aldehydes, and ketones, to form hydrazones, oxadiazoles, and other heterocyclic systems [1].
The following diagram illustrates the core synthesis workflow and the primary biological activities investigated for the resulting derivatives.
Infections caused by ESKAPE group pathogens and drug-resistant Candida species represent a significant threat to global public health. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent antimicrobial activity [1].
Key Findings:
Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives (14-16) [1]
| Pathogen Strain Type | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 – 8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 – 2 |
| Gram-negative Pathogens | 8 – 64 |
| Drug-resistant Candida species (including C. auris) | 8 – 64 |
Beyond antimicrobial uses, this scaffold has shown potential in oncology, particularly against non-small cell lung cancer (NSCLC), and possesses significant antioxidant properties, which can be beneficial in modulating cancer-associated oxidative stress [3].
Key Findings:
Table 2: Anticancer Activity of Lead 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [3]
| Compound | R-Substituent | A549 Cell Viability (% vs. Untreated Control) | Suppression of A549 Cell Migration |
|---|---|---|---|
| 12 | 1-naphthyl | 42.1% | Significant |
| 20 | 2-furyl | 17.2% | Comparable to Cisplatin |
| 21 | 2-thienyl | 34.2% | Significant |
| 22 | 5-nitro-2-thienyl | 17.4% | Significant |
| 29 | 4-NO₂ phenyl | 31.2% | Significant |
Objective: To synthesize the key intermediate for the generation of hydrazone and heterocyclic derivatives.
Materials:
Procedure:
Objective: To assess the cytotoxic effect and anti-migratory activity of synthesized derivatives against the A549 non-small cell lung cancer cell line.
Materials:
Procedure:
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of diverse derivatives, combined with their demonstrated efficacy against high-priority MDR pathogens and in selective cancer cell models, warrants further investigation.
Future work should focus on:
The global health threat of antimicrobial resistance continues to escalate, with multidrug-resistant bacterial and fungal pathogens causing increased morbidity and mortality worldwide. The World Health Organization has identified priority pathogens, including the ESKAPE group organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and azole-resistant fungi such as Candida auris, as particularly concerning due to their ability to evade conventional antimicrobial therapy. This growing crisis necessitates the development of novel compounds targeting drug-resistant microbial strains through non-conventional mechanisms. [1] [2]
Phenolic amino acid derivatives represent a promising scaffold for antimicrobial development due to their unique structural features and potential for targeted activity against microbial-specific pathways. The 4-hydroxyphenyl moiety is widely recognized for its potent biological activities, appearing in various FDA-approved and investigational pharmaceuticals with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The hydroxyl group of phenols exhibits remarkable chemical versatility, participating in diverse reactions including oxidation, hydrogen bond formation, and nucleophilic substitutions, enabling interactions with a broad array of biological targets. When strategically incorporated into amino acid derivatives, this moiety shows significant promise for developing highly bioactive compounds with expanded activity spectra against various pathogens. [1] [2]
This document provides detailed application notes and experimental protocols for the chemical modification and biological evaluation of N-(4-hydroxyphenyl)propanamide derivatives, with a focus on addressing multidrug-resistant bacterial and fungal pathogens. The methodologies outlined herein are derived from recent scientific advances and have been optimized for reproducibility and efficacy in pre-clinical antimicrobial development.
The synthetic pathway begins with the preparation of key intermediates that serve as foundational scaffolds for subsequent chemical modifications. [1]
Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (Compound 2)
Protocol 2: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Compound 3)
Protocol 3: General Procedure for Synthesis of Hydrazones 7–16
Table 1: Representative Hydrazone Derivatives and Their Yields
| Compound | Aldehyde Component | Yield (%) | Physical Appearance |
|---|---|---|---|
| 7 | Benzaldehyde | 85 | White solid |
| 8 | 4-Chlorobenzaldehyde | 78 | Off-white solid |
| 9 | 4-Nitrobenzaldehyde | 72 | Yellow solid |
| 10 | 4-Methoxybenzaldehyde | 81 | White solid |
| 11 | 2-Hydroxybenzaldehyde | 75 | Pale yellow solid |
| 12 | Cinnamaldehyde | 69 | Light brown solid |
| 13 | 2-Naphthaldehyde | 65 | Off-white solid |
| 14 | 2-Furaldehyde | 88 | Yellow solid |
| 15 | 2-Thiophenecarboxaldehyde | 84 | Orange solid |
| 16 | Nicotinaldehyde | 79 | Yellow solid |
Protocol 4: Synthesis of Dimethylpyrrole Derivative 17
The synthesized compounds should be evaluated against a panel of clinically relevant bacterial and fungal pathogens with defined resistance profiles. The selection should include WHO priority pathogens to ensure clinical relevance. [1] [2]
Bacterial Strains:
Fungal Strains:
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
Table 2: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against Multidrug-Resistant Pathogens
| Compound | MRSA | VRE | K. pneumoniae | A. baumannii | P. aeruginosa | C. auris | Other Candida spp. |
|---|---|---|---|---|---|---|---|
| 2 | 32-64 | >128 | >128 | >128 | >128 | >128 | >128 |
| 3 | >128 | >128 | >128 | >128 | >128 | >128 | >128 |
| 4 | >128 | >128 | >128 | >128 | >128 | >128 | >128 |
| 14 | 1-4 | 0.5-1 | 16-32 | 8-16 | 32-64 | 4-8 | 8-16 |
| 15 | 2-8 | 1-2 | 8-16 | 8-32 | 16-32 | 2-4 | 4-8 |
| 16 | 4-8 | 1-2 | 16-32 | 16-32 | 32-64 | 4-8 | 8-16 |
| 17 | 16-32 | 8-16 | 64-128 | 32-64 | >128 | 16-32 | 32-64 |
All values represent MIC ranges in μg/mL from multiple determinations. [1] [2]
The antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates clear structure-activity relationships that inform further optimization efforts. [1] [2]
Core scaffold optimization: The initial intermediate compound 2 showed weak antimicrobial activity against S. aureus and E. faecalis, while compound 4 demonstrated no antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Subsequent chemical modifications significantly enhanced potency, particularly through the introduction of hydrazone functionality. [2]
Hydrazone derivatives: Conversion of the hydrazide intermediate to hydrazone derivatives dramatically improved antimicrobial activity. Compounds 14-16, containing heterocyclic substituents (furan, thiophene, and pyridine rings, respectively), showed the most potent and broad-spectrum activity against all tested pathogens. [1] [2]
Spectrum of activity: The most active hydrazone derivatives (14-16) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1-8 μg/mL, vancomycin-resistant Enterococcus faecalis (0.5-2 μg/mL), Gram-negative pathogens (MIC 8-64 μg/mL), and drug-resistant Candida species (MIC 8-64 μg/mL), including the emerging pathogen Candida auris. [1]
Structural requirements: The presence of both the 4-hydroxyphenyl moiety and appropriate heterocyclic substituents on the hydrazone functionality appears critical for broad-spectrum activity. The phenolic hydroxyl group likely contributes to target binding through hydrogen bond interactions, while the heterocyclic systems may enhance membrane penetration or interaction with specific microbial targets. [1]
Amino acid derivatives represent particularly attractive candidates for antimicrobial development due to their potential to target essential microbial pathways. Earlier investigations have revealed that the predominant molecular targets susceptible to inhibition by various amino acid derivatives in pathogenic microorganisms are enzymes involved in the synthesis of peptidoglycan or other crucial components of the cell wall. [1] [2]
These enzymes, including those in the MurA-F pathway, play crucial roles in catalyzing the oligopeptidization of N-acetylmuramic acid, ultimately leading to the formation of peptidoglycan. These processes necessitate the involvement of non-proteogenic and D-amino acids, rendering them particularly attractive and selective targets for antimicrobial strategies. The synthetic versatility inherent in the amino acid scaffold, combined with the capability to integrate various substituents, enables the generation of novel derivatives that may concurrently target multiple critical pathways or essential components in microbial cells. [1] [2]
The following diagram illustrates the potential mechanism of action and strategic approach for developing these antimicrobial candidates:
Based on the structure-activity relationship data, the following optimization strategies are recommended for further development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents: [1] [2]
Heterocyclic diversification: Explore additional heterocyclic systems beyond furan, thiophene, and pyridine rings to expand the structure-activity relationship profile and potentially enhance potency or spectrum of activity.
Side chain modification: Systematically modify the spacer length between the amino acid backbone and hydrazone functionality to optimize molecular geometry for target binding.
Prodrug approaches: Consider developing prodrug strategies to enhance solubility and bioavailability, particularly for compounds with promising activity but suboptimal physicochemical properties.
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates remarkable synthetic versatility, enabling the generation of diverse derivatives with varying antimicrobial profiles. Beyond the hydrazone derivatives described in this protocol, additional chemical modifications can include: [1]
Oxadiazole formation: Conversion of hydrazide intermediates to 1,3,4-oxadiazole heterocycles, which may enhance metabolic stability and target affinity.
Ester and amide derivatives: Preparation of ester and amide derivatives to modulate physicochemical properties and improve pharmacokinetic parameters.
Hybrid molecules: Incorporation of structural elements from known antimicrobial agents to create hybrid molecules with potentially synergistic activities.
The chemical modification of this compound provides a productive strategy for developing novel antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. The protocols outlined in this document enable the synthesis and evaluation of diverse 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising activity against ESKAPE group pathogens and drug-resistant Candida species, including the emerging pathogen Candida auris.
The most promising compounds (hydrazones 14-16) demonstrate potent and broad-spectrum antimicrobial activity with MIC values as low as 0.5 μg/mL against vancomycin-resistant Enterococcus faecalis and 1-8 μg/mL against methicillin-resistant Staphylococcus aureus. These derivatives also show significant activity against Gram-negative pathogens and drug-resistant Candida species, highlighting their potential as foundational scaffolds for further development.
The synthetic methodologies, biological evaluation protocols, and structure-activity relationship analyses presented herein provide researchers with comprehensive tools to advance this promising class of antimicrobial agents through the drug development pipeline. Continued optimization of these scaffolds may yield novel clinical candidates to address the growing threat of antimicrobial resistance.
The growing threat of antimicrobial resistance represents one of the most significant challenges in modern healthcare, with multidrug-resistant bacterial and fungal pathogens causing increased morbidity and mortality worldwide. The World Health Organization has identified ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as priority targets for novel therapeutic development due to their ability to "escape" conventional antimicrobial treatments [1] [2]. Compounding this problem, the rapid emergence of azole-resistant fungi such as Candida auris has created urgent needs for new antimicrobial candidates with novel mechanisms of action [1].
In response to this challenge, researchers have developed a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that demonstrate promising broad-spectrum activity against drug-resistant bacterial and fungal pathogens [1] [2]. These compounds incorporate a 4-hydroxyphenyl moiety known for its versatile biological activities and synthetic flexibility, allowing for the creation of diverse derivatives through various functionalization strategies [1]. The intrinsic role of amino acids as building blocks in essential biological processes makes amino acid-derived compounds particularly attractive for antimicrobial development, as they may target critical pathways in microbial cells, including peptidoglycan synthesis enzymes in the MurA-F pathway [1].
This Application Notes document provides detailed synthetic protocols and biological evaluation data for a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 2-37), with particular emphasis on esterification methods and hydrazone formation that enable access to these promising antimicrobial candidates. The documented compounds exhibit structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL [1].
Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE Pathogens
| Compound | Structure Class | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Gram-negative Pathogens MIC (µg/mL) | Candida auris MIC (µg/mL) |
|---|---|---|---|---|---|
| 2 | Methyl ester | 16-32 | 32-64 | >64 | >64 |
| 3 | Hydrazide | >64 | >64 | >64 | >64 |
| 14 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-32 | 8-16 |
| 15 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-32 | 8-16 |
| 16 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-32 | 8-16 |
| Vancomycin | Positive control | 1-2 | - | - | - |
| Fluconazole | Positive control | - | - | - | 16-64 |
Data compiled from reference [1]. MRSA: methicillin-resistant Staphylococcus aureus; VRE: vancomycin-resistant Enterococcus faecalis; MIC: minimum inhibitory concentration.
Table 2: Structure-Activity Relationship Analysis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Structural Feature | Antibacterial Activity | Antifungal Activity | Comments |
|---|---|---|---|
| Simple esters (2) | Moderate activity against Gram-positive pathogens | Limited to no activity | Foundational scaffold with modest baseline activity |
| Hydrazide (3) | Limited activity | Limited activity | Important intermediate but limited intrinsic activity |
| Aromatic hydrazones (7-13) | Moderate activity (MIC 8-32 µg/mL) | Moderate activity (MIC 16-64 µg/mL) | Activity dependent on aromatic substitution pattern |
| Heterocyclic hydrazones (14-16) | Potent activity (MIC 0.5-8 µg/mL) | Good activity (MIC 8-16 µg/mL) | Most promising derivatives with broad-spectrum activity |
| Dihydrazide derivatives (21-35) | Variable activity (MIC 4-64 µg/mL) | Variable activity (MIC 8-64 µg/mL) | Activity depends on the nature of carbonyl compound used |
Table 3: Synthetic Efficiency of Key Intermediate Compounds
| Compound | Reaction Type | Average Yield (%) | Purification Method | Key Characterization Techniques |
|---|---|---|---|---|
| 2 | Michael addition | 85-90 | Recrystallization | ¹H NMR, 13C NMR, MS |
| 4 | Michael addition | 75-80 | Acid-base extraction | ¹H NMR, 13C NMR, IR |
| 3 | Hydrazinolysis | 80-85 | Precipitation | ¹H NMR, 13C NMR, HRMS |
| 5 | Esterification | 70-75 | Column chromatography | ¹H NMR, 13C NMR, IR |
| 7-13 | Condensation | 58-94 | Recrystallization | ¹H NMR, 13C NMR, HPLC |
| 14-16 | Condensation | 60-85 | Column chromatography | ¹H NMR, 13C NMR, HRMS |
The synthetic methodologies described herein enable efficient access to a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising antimicrobial properties. The hydrazone derivatives (compounds 7-16), particularly those incorporating heterocyclic substituents (compounds 14-16), demonstrated the most potent and broad-spectrum antimicrobial activity [1]. These compounds exhibited remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1-8 µg/mL, vancomycin-resistant Enterococcus faecalis with MIC values of 0.5-2 µg/mL, and drug-resistant Candida species including Candida auris with MIC values of 8-64 µg/mL [1].
The structure-activity relationship analysis reveals that the incorporation of heterocyclic moieties significantly enhances antimicrobial potency compared to simple ester or hydrazide derivatives. This enhancement may be attributed to improved target interaction capabilities or optimized physicochemical properties that facilitate microbial cell penetration [1]. The presence of the 4-hydroxyphenyl moiety appears crucial for baseline activity, potentially enabling hydrogen bonding interactions with microbial targets [1].
From a synthetic perspective, the esterification protocols provide efficient access to key intermediates, while the hydrazone formation reactions enable rapid diversification of the core scaffold. The reactions generally proceed in good to excellent yields (58-94%) and employ practical purification techniques such as recrystallization and column chromatography [1]. The synthetic routes are scalable and utilize readily available starting materials, making them suitable for medicinal chemistry optimization campaigns.
The synthetic protocols detailed in these Application Notes provide robust methodologies for preparing 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with demonstrated efficacy against multidrug-resistant bacterial and fungal pathogens. The hydrazone derivatives containing heterocyclic substituents represent particularly promising candidates for further development due to their potent and broad-spectrum antimicrobial activity.
The experimental workflows and characterization data provided herein will enable researchers to efficiently synthesize and evaluate these compounds, contributing to the ongoing efforts to address the critical global health challenge of antimicrobial resistance. Future work should focus on mechanism of action studies, in vivo efficacy evaluation, and further structural optimization to improve potency and selectivity while reducing potential toxicity.
The global health crisis of antimicrobial resistance demands urgent development of novel compounds effective against multidrug-resistant bacterial and fungal pathogens. The World Health Organization has identified ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as priority targets due to their ability to evade conventional antimicrobial therapy through acquired resistance mechanisms and high virulence. Additionally, the rapid emergence of azole-resistant fungi such as Candida auris has further complicated treatment outcomes, particularly in immunocompromised and elderly populations [1] [2].
Amino acid-derived small molecules present a promising avenue for antimicrobial development given their fundamental roles in biological processes, including cellular signaling, protein synthesis, and metabolism. The 4-hydroxyphenyl moiety is particularly valuable in drug design due to its versatile chemical properties and presence in numerous FDA-approved pharmaceuticals with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The phenolic hydroxyl group enables diverse chemical transformations, including oxidation, hydrogen bond formation, and nucleophilic substitutions, facilitating interactions with various biological targets [1] [2]. This application note details the synthesis, characterization, and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as a promising scaffold for developing novel antimicrobial candidates targeting multidrug-resistant pathogens.
Reagents: 4-Aminophenol (1.09 g, 10.0 mmol), methyl acrylate (1.72 g, 20.0 mmol, 2.0 equiv), 2-propanol (15 mL)
Procedure:
Yield: 65-75%
( ^1H ) NMR Key Characteristics: Aromatic protons between 6.5-7.0 ppm, methyl ester singlet at approximately 3.6 ppm, methylene protons between 2.5-3.0 ppm.
Reagents: N-(4-Hydroxyphenyl)-β-alanine methyl ester (2.09 g, 10.0 mmol), hydrazine hydrate (5.0 mL, 98%, excess), methanol (20 mL)
Procedure:
Yield: 70-80%
Characterization: Confirm product identity by ( ^1H ) NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show characteristic N-H and C=O stretches at approximately 3300 cm( ^{-1} ) and 1650 cm( ^{-1} ), respectively.
Reagents: N-(4-Hydroxyphenyl)-β-alanine hydrazide (1.95 g, 10.0 mmol), appropriate aromatic or heterocyclic aldehyde (10.5 mmol, 1.05 equiv), methanol (25 mL), glacial acetic acid (2-3 drops)
Procedure:
Yield: 58-94% depending on the aldehyde substituent
Characterization:
Test Organisms:
Materials:
Procedure:
Table 1: Minimum Inhibitory Concentration (MIC) Values of Selected Hydrazone Derivatives Against Multidrug-Resistant Pathogens
| Compound | MRSA (µg/mL) | VRE (µg/mL) | C. auris (µg/mL) | Gram-negative (µg/mL) |
|---|---|---|---|---|
| 2 | 32-64 | >128 | >128 | >128 |
| 3 | >128 | >128 | >128 | >128 |
| 14 | 1-2 | 0.5-1 | 4-8 | 8-16 |
| 15 | 2-4 | 1-2 | 8-16 | 16-32 |
| 16 | 4-8 | 1-2 | 8-16 | 16-32 |
| Ciprofloxacin | 0.5-1 | 1-2 | - | 0.25-0.5 |
| Fluconazole | - | - | >64 | - |
Abbreviations: MRSA, methicillin-resistant Staphylococcus aureus; VRE, vancomycin-resistant Enterococcus faecalis; C. auris, Candida auris [1] [2].
Table 2: Structure-Activity Relationship Analysis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Structural Feature | Antimicrobial Activity | Notes |
|---|---|---|
| Simple esters/hydrazides (Compounds 2-3) | Low to negligible activity (MIC >128 µg/mL) | Foundational scaffold lacks sufficient potency |
| Aromatic hydrazones (Compounds 7-13) | Moderate activity (MIC 16-64 µg/mL) | Improved but inconsistent activity across pathogen panel |
| Heterocyclic hydrazones (Compounds 14-16) | Highest potency (MIC 0.5-32 µg/mL) | Incorporation of heterocyclic aldehydes significantly enhances broad-spectrum activity |
| Hydrazones with electron-donating groups | Enhanced activity | Consistent with observations in flurbiprofen hydrazide series [3] |
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a promising foundation for developing novel antimicrobial agents targeting multidrug-resistant pathogens. The synthetic methodologies described herein enable efficient preparation of diverse hydrazide-hydrazone derivatives with modifiable structure-activity relationships.
Key findings from this study include:
The protocols and data presented in this application note provide researchers with comprehensive methodologies for synthesizing and evaluating these promising antimicrobial candidates. Further investigation, including mechanism of action studies, in vivo efficacy testing, and lead optimization, is warranted to advance this chemotype toward clinical development.
This classic method builds the molecular skeleton through a Michael addition [1] [2].
This method is ideal for creating diverse amide libraries directly from carboxylic acids and amines [3].
Hydrazones are key for achieving potent broad-spectrum activity [1] [2].
The synthesized compounds must be rigorously tested against priority pathogens [1].
Derivatives with specific substituents show enhanced, broad-spectrum activity. The table below summarizes the promising activity profile of top-performing hydrazone derivatives against multidrug-resistant pathogens [1].
| Pathogen Group | Specific Pathogen | MIC Range (µg/mL) | Key Active Substituents |
|---|---|---|---|
| Gram-positive Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | Heterocyclic hydrazones (14-16) |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | Heterocyclic hydrazones (14-16) | |
| Gram-negative Bacteria | ESKAPE Gram-negative pathogens | 8 - 64 | Heterocyclic hydrazones (14-16) |
| Fungal Pathogens | Drug-resistant Candida species, including C. auris | 8 - 64 | Heterocyclic hydrazones (14-16) |
| Candida auris (across all derivatives) | 0.5 - 64 | Various substitutions on the core scaffold |
The experimental workflow for the synthesis and evaluation of N-(4-Hydroxyphenyl)propanamide derivatives is summarized below.
I hope these detailed Application Notes and Protocols provide a robust foundation for your research and drug development efforts. Should you require further specifics on a particular synthetic route or analytical method, please do not hesitate to ask.
The 3-((4-hydroxyphenyl)amino)propanoic acid framework serves as a versatile precursor for generating diverse libraries of derivatives [1]. Its significance stems from several factors:
This protocol outlines the synthetic pathway for creating the core scaffold and its subsequent functionalization into hydrazide and hydrazone derivatives [1].
Initial Synthesis of Core Intermediates
Synthesis of Hydrazide Intermediate
Formation of Hydrazones
Formation of Heterocyclic Derivatives
The following workflow summarizes the key stages of the synthetic protocol:
The synthesized compound library was screened against a panel of multidrug-resistant bacterial and fungal pathogens. The table below summarizes the minimum inhibitory concentration (MIC) data for the most potent compounds [1].
Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound Class | Example Compounds | Methicillin-Resistant Staphylococcus aureus (MRSA) (MIC µg/mL) | Vancomycin-Resistant Enterococcus faecalis (MIC µg/mL) | Gram-Negative Pathogens (MIC µg/mL) | Drug-Resistant Candida auris (MIC µg/mL) |
|---|---|---|---|---|---|
| Heterocyclic Hydrazones | 14–16 | 1 – 8 | 0.5 – 2 | 8 – 64 | 8 – 64 |
| Initial Methyl Ester | 2 | Weak activity | Weak activity | Inactive | Inactive |
| Acid Intermediate | 4 | Inactive | Inactive | Inactive | Inactive |
| Hydrazide Intermediate | 3 | Inactive | Inactive | Inactive | Inactive |
Key Findings:
The research demonstrates that strategic derivatization of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold can yield compounds with significant, broad-spectrum antimicrobial activity.
This compound, also known as 4-hydroxypropionanilide, is a pharmaceutically relevant compound that serves as an important intermediate in the development of various active pharmaceutical ingredients (APIs). This chemical entity features both amide linkage and phenolic hydroxyl group, making it a versatile building block in medicinal chemistry. The compound's structure allows for diverse chemical modifications and has been utilized in the synthesis of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have demonstrated that compounds containing the 4-hydroxyphenyl moiety exhibit pronounced biological activities, including significant effects against multidrug-resistant pathogens, which underscores the importance of efficient synthetic methodologies for this scaffold [1]. The growing interest in this chemical scaffold necessitates the development of robust, scalable synthetic protocols that can be implemented in both research and industrial settings.
The synthesis of this compound represents a fundamental amidation reaction that poses typical challenges associated with amide bond formation, including potential side reactions, purification difficulties, and the need for high yields under scalable conditions. As pharmaceutical development increasingly focuses on green chemistry principles and sustainable processes, methods that minimize solvent use, reduce energy consumption, and eliminate complex purification workflows have gained significant attention [2]. This application note provides detailed protocols and analytical characterization data to facilitate the reproducible synthesis of this compound at various scales, from laboratory research to potential industrial production.
Several efficient synthetic approaches have been developed for the preparation of this compound, each with distinct advantages depending on the desired scale, available equipment, and purity requirements. The three primary methods include: a solvent-free mechanical approach, a solution-phase catalytic method, and an acid chloride pathway. Each route offers different benefits in terms of reaction efficiency, purification simplicity, and environmental impact. The solvent-free approach eliminates the need for large quantities of organic solvents, reducing both cost and waste generation, while the solution-phase method provides excellent reaction control and high yields. The acid chloride route, though involving more reactive reagents, offers rapid reaction kinetics and straightforward purification.
The table below summarizes the key characteristics of these synthetic approaches:
Table 1. Comparison of Synthetic Methods for this compound
| Method | Reagents/Conditions | Yield Range | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Solvent-Free Mechanical Grinding | p-Aminophenol + Propanoic acid derivative + Mechanical grinding | 85-95% | 15-30 minutes | No solvent required, simple workup, energy-efficient |
| Solution-Phase Catalytic Amidation | p-Aminophenol + Propanoic acid + CAN catalyst (2 mol%), 160-165°C | 89-96% | 2 hours | High yields, excellent reproducibility, microwave compatible |
| Acid Chloride Pathway | p-Aminophenol + Propanoyl chloride + Base, solvent, 0°C to reflux | 75-85% | 2-5 hours | Rapid reaction, standard laboratory conditions |
Recent advancements in amide bond formation strategies have highlighted the importance of atom-efficient reactions and minimized environmental impact. The solvent-free approach is particularly valuable in this context, as it aligns with green chemistry principles by eliminating solvent waste and reducing energy consumption [2]. The mechanical grinding method facilitates rapid reaction kinetics through increased surface area and intimate mixing of reactants, while the solution-phase approach using ceric ammonium nitrate (CAN) as catalyst provides a reliable and efficient catalytic system for direct amidation [3]. The choice of method depends on specific requirements regarding scale, equipment availability, and desired throughput.
The solvent-free mechanical approach represents one of the most environmentally benign and scalable methodologies for synthesizing this compound. This method utilizes mechanochemical forces to facilitate the reaction between solid reagents, completely eliminating the need for organic solvents during the reaction phase.
Reagents and Equipment:
Procedure:
Scale-Up Considerations: For scale-up beyond 100 g, mechanical grinding equipment such as ball mills or extruders can be employed. The reaction efficiency is maintained or even improved at larger scales due to more consistent and efficient mechanical energy input. Process Analytical Technology (PAT) tools such as in-line FTIR or Raman spectroscopy can be implemented to monitor reaction progress in real-time.
The solution-phase catalytic method provides a high-yielding alternative for the synthesis of this compound, utilizing ceric ammonium nitrate (CAN) as a mild and efficient catalyst for the direct amidation between p-aminophenol and propanoic acid.
Reagents and Equipment:
Procedure:
Reaction Optimization: The catalytic amidation can be further optimized by screening alternative Lewis acid catalysts or employing dehydrating agents to shift the equilibrium toward product formation. The method is particularly suitable for parallel synthesis applications where multiple analogs are required, as the reaction conditions are highly reproducible across different substrates.
The following workflow diagram illustrates the key decision points in selecting and optimizing the synthesis method:
Diagram 1. Synthetic Method Selection and Optimization Workflow. This diagram illustrates the key decision points and procedural steps for the three primary synthetic approaches to this compound, from method selection through scale-up optimization.
The acid chloride pathway provides a traditional yet reliable approach to amide synthesis, leveraging the high reactivity of propanoyl chloride to achieve efficient amide bond formation with p-aminophenol.
Reagents and Equipment:
Procedure:
Comprehensive analytical characterization is essential to verify the identity, purity, and quality of synthesized this compound. Multiple spectroscopic and chromatographic techniques provide complementary information for complete structural elucidation and purity assessment.
Table 2. Analytical Characterization Data for this compound
| Analytical Method | Key Characteristics | Experimental Data |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | Aromatic protons, amide NH, methylene and methyl groups | δ 9.86 (s, 1H, OH), 9.15 (s, 1H, NH), 7.62-7.54 (m, 2H, ArH), 6.70-6.62 (m, 2H, ArH), 2.80 (t, J=7.7 Hz, 2H, CH₂), 2.56 (t, J=7.7 Hz, 2H, CH₂) |
| ¹³C NMR (126 MHz, DMSO-d6) | Carbonyl carbon, aromatic carbons, aliphatic carbons | δ 171.0 (C=O), 155.9 (C-OH), 139.7, 131.7, 129.5, 115.5 (Ar-C), 38.9 (CH₂), 30.6 (CH₂) |
| FTIR (cm⁻¹) | Amide carbonyl, N-H stretch, O-H stretch | 3293 (NH/OH), 1638 (C=O), 1605 (Ar C=C) |
| Melting Point | Physical characteristic for purity assessment | 178-179°C |
| HPLC | Purity assessment, impurity profiling | Rf = 0.61 (n-hexane/acetone, 6:4), retention time specific to method |
| HRMS | Exact mass confirmation | [M+H]+ calcd for C₉H₁₂NO₂: 166.0868, found: 166.0863 |
Structural verification begins with FTIR spectroscopy, which confirms the presence of key functional groups including the amide carbonyl stretch around 1638-1640 cm⁻¹, N-H stretch around 3290-3300 cm⁻¹, and O-H stretch typically observed as a broad band around 3200-3400 cm⁻¹ [2]. NMR spectroscopy provides definitive evidence for the molecular structure, with characteristic signals for the aromatic protons appearing as two doublets in the region δ 6.62-7.62 ppm, the amide NH proton around δ 9.15 ppm, and the phenolic OH proton typically observed around δ 9.86 ppm. The aliphatic methylene and methyl groups appear as triplets in the region δ 2.56-2.80 ppm [3].
Purity assessment is critically important for pharmaceutical applications. High-performance liquid chromatography (HPLC) provides quantitative purity analysis and can detect potential impurities such as unreacted starting materials or side products. The melting point determination serves as a quick and reliable purity indicator, with a sharp melting point between 178-179°C indicating high purity. Elemental analysis further confirms purity, with experimental results for carbon, hydrogen, and nitrogen within 0.4% of theoretical values [5]. For comprehensive characterization, especially in regulated environments, it is recommended to employ at least two orthogonal analytical techniques to confirm both identity and purity.
Successful scale-up synthesis of this compound requires careful attention to process safety, reproducibility, and quality control. Each synthetic method presents unique considerations when transitioning from laboratory scale to pilot plant or production scale.
Thermal Management: As reaction scale increases, heat transfer limitations become a significant concern. For the solvent-free mechanical method, efficient cooling may be necessary to dissipate the heat generated by friction and exothermic reactions. For solution-phase methods, jacketed reactors with precise temperature control are essential to maintain consistent reaction conditions and prevent thermal runaway.
Purification Strategies: At larger scales, recrystallization procedures may require optimization to balance yield, purity, and process efficiency. Factors such as solvent selection, cooling rates, and seeding protocols can significantly impact crystal morphology and filtration characteristics. Alternative purification techniques such as continuous extraction or melt crystallization may offer advantages for industrial-scale production.
Quality by Design (QbD): Implementing a systematic approach to process understanding and control is essential for robust scale-up. This includes identifying critical process parameters (CPPs) that affect critical quality attributes (CQAs) of the final product. Design of Experiments (DoE) methodologies can efficiently map the design space and establish appropriate process controls.
The following diagram illustrates the key considerations for scale-up implementation:
Diagram 2. Key Considerations for Scale-Up Synthesis. This diagram outlines the primary factors requiring assessment and optimization when transitioning from laboratory-scale to production-scale synthesis of this compound.
Process Economics: For commercial production, cost optimization becomes increasingly important. This includes evaluation of raw material costs, process throughput, energy consumption, and waste management. Lifecycle assessment techniques can help identify opportunities to improve environmental sustainability while maintaining product quality.
Regulatory Compliance: Documentation of the synthesis process, including batch records, quality control testing, and deviation investigations, is essential for pharmaceutical applications. Establishing appropriate specifications and analytical method validation ensures consistent product quality and facilitates regulatory approval.
The synthesis of this compound can be efficiently accomplished through multiple routes, each offering distinct advantages for specific applications and scales. The solvent-free mechanical method provides an environmentally friendly approach with minimal purification requirements, making it particularly suitable for initial laboratory synthesis and small-scale production. The solution-phase catalytic method offers excellent yields and reproducibility, while the acid chloride pathway represents a well-established alternative with predictable results. Comprehensive analytical characterization ensures product identity and purity, while careful attention to scale-up considerations facilitates successful technology transfer to larger production scales. These protocols provide researchers with reliable methods for accessing this important chemical scaffold to support ongoing drug discovery and development efforts.
Analytical methods for N-(4-Hydroxyphenyl)propanamide focus on separating it from paracetamol and related substances. The core principle involves reversed-phase chromatography with a C18 column and gradient elution using a buffer and an organic modifier like methanol or acetonitrile [1] [2].
The table below compares two robust chromatographic methods for separating and quantifying This compound:
| Parameter | Method 1: Optimized HPLC for Impurities [1] | Method 2: UHPLC for High-Speed Analysis [2] |
|---|---|---|
| Application Context | Analysis of 4-aminophenol & other components in a powder mixture | Profiling paracetamol and its process impurities |
| Chromatographic Column | Zorbax SB-Aq, 50 mm × 4.6 mm, 5 µm | BlueOrchid 120 C18, 100 mm × 2 mm, 1.8 µm |
| Mobile Phase A | 1.1 g/L sodium octanesulfonate soln. (pH 3.2) | Buffer (pH 3.7) |
| Mobile Phase B | Methanol | Acetonitrile (ACN) |
| Gradient Program | Time (min) / %B: 0/10 → 2/10 → 8/40 → 10/40 → 12/10 (hold 3 min) | Time (min) / %B: 0/13 → 0.3/13 → 2/70 → 2.5/70 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 40 °C | 50 °C |
| Detection Wavelength | 225 nm (for 4-aminophenol impurity) | 245 nm |
| Injection Volume | 10 µL | 1 µL |
| Approximate Runtime | 15 minutes | 2.5 minutes |
| Key Advantage | Uses a robust ion-pairing reagent for separation | Very fast analysis with high-resolution sub-2 µm particles |
This protocol provides a step-by-step guide for the high-speed UHPLC method [2].
This compound (may be available as a reference standard, e.g., Acetaminophen EP Impurity B [3]) in a mixture of methanol and water to prepare a known concentration stock solution.This compound peak in the sample chromatogram by comparing its retention time with that of the standard. The compound is typically the third peak to elute in a paracetamol impurity mixture [2].For reliable results, the method should be validated. Key parameters to assess include [4]:
The following chart outlines the key steps of the analytical process:
This compound is also known as Parapropamol or Acetaminophen EP Impurity B (CAS 1693-37-4). It is used as a reference standard for impurity profiling in acetaminophen [3].
Derivatization is a powerful technique to enhance the detection of molecules, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). For amino and phenolic compounds, the primary goals are to improve chromatographic retention, ionization efficiency, and sensitivity [1].
The following workflow outlines a systematic approach to developing a derivatization method for a compound like N-(4-Hydroxyphenyl)propanamide.
The table below summarizes common derivatization reagents suitable for compounds with amino and phenolic groups, along with general protocols inspired by the search results.
| Reagent | Target Functional Groups | Key Advantages for LC-MS | Example Protocol & Conditions |
|---|---|---|---|
| Propionic Anhydride [2] | Amino groups, Phenolic OH | Increases sensitivity by 4-30x; improves specificity by preventing interference from medications [2]. | In-matrix derivatization: Add reagent (1:4 v/v in acetonitrile) directly to 50 µL of plasma/sample. Derivative without prior extraction. Analyze by LC-MS/MS [2]. |
| Monobromobimane (MBB) [3] | Thiols, some amines | High sensitivity (LOD ~0.5 µM); fluorescence detection; useful for biological matrices [3]. | Optimized conditions: Use low temperature (4°C) to minimize enzymatic H2S production/degradation. Control light exposure and reaction time to prevent shifting sulfur species speciation [3]. |
| Dansyl Chloride (DNS-Cl) [1] | Amino groups, phenolic OH | Improves chromatographic retention and ionization efficiency in reversed-phase LC [1]. | General practice: Reaction typically requires 30-60 minutes in a basic buffer (e.g., borate, pH 9.5). Excess reagent must be quenched or removed [1]. |
It is noteworthy that this compound can be analyzed directly without derivatization using advanced chromatography. One application note describes a rapid UHPLC method for separating it as a process impurity in paracetamol synthesis [4].
This method achieves excellent separation and can serve as a starting point for developing your own assay, which you could later couple with a derivatization step if higher sensitivity is required for mass spectrometric detection.
When adapting these general protocols, pay close attention to the following parameters, as they are crucial for success and reproducibility [1] [3]:
The table below outlines common issues that can lead to low yields during synthesis, along with their potential solutions.
| Problem Area | Specific Issue | Potential Cause | Recommended Solution |
|---|---|---|---|
| Reaction Conditions | Incomplete reaction | Insufficient reaction time or temperature [1] | Ensure reflux conditions are maintained for the recommended duration (e.g., 14 hours as in a similar synthesis) [1]. |
| Purification & Work-up | Product loss during isolation | Premature crystallization or inefficient extraction [2] | Cool reaction mixture slowly. For extractions, use an appropriate organic solvent (e.g., ethyl acetate) and multiple washes [3]. |
| Starting Material Quality | Degraded reagents | Oxidation of 4-aminophenol (starting material) | Use fresh, high-purity 4-aminophenol. Store reagents correctly in a cool, dark place [4]. |
| Synthetic Pathway | Inefficient route | Low-yield amidation step | Consider using a coupling agent (e.g., HBTU) to improve amide bond formation efficiency [5]. |
Here are detailed methodologies for key synthetic steps, which can be optimized to address the issues above.
This method, adapted from a synthesis of similar compounds, uses a coupling agent for efficient amide bond formation [5].
This alternative pathway involves first creating a β-amino acid intermediate [1] [6].
The diagram below maps the synthesis path and highlights critical control points where issues commonly arise, leading to low yields.
To further improve your synthesis yield, consider these focused strategies:
This section addresses the most frequently encountered problems during the synthesis and purification of N-(4-Hydroxyphenyl)propanamide and related compounds, along with evidence-based solutions.
A common challenge in synthesizing this compound is achieving high conversion while minimizing side products.
Monitoring the consumption of starting materials and the formation of your product is crucial for determining reaction endpoints and assessing purity.
Table 1: Optimized HPLC Method for Analysis and Purity Assessment
| Parameter | Specification |
|---|---|
| Column | C18 (Octadecylsilane, ODS), e.g., 150 mm × 4.6 mm, 5 μm [3] |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Acetonitrile = 65 :35, v/v [3] |
| Flow Rate | 0.7 mL/min [3] |
| Detection Wavelength | 222 nm (suitable for phenolic compounds) [3] |
| Column Temperature | Ambient [3] |
| Injection Volume | 10 μL [4] |
| Sample Preparation | Dissolve sample in the mobile phase or a similar solvent mixture and filter through a 0.2 μm membrane [3] |
This method helps separate the target compound from potential impurities like unreacted starting materials (4-aminophenol, propanoic acid derivatives) and side products. The near-neutral pH of 6.8 is chosen to keep both acidic and basic compounds in a single, stable ionized form, leading to reproducible retention times and sharp peaks [3].
Poor chromatography can lead to inaccurate purity assessments.
The diagram below illustrates this systematic troubleshooting approach.
Title: Synthesis of this compound using HBTU. Objective: To provide a reliable method for forming the amide bond under mild conditions.
Materials:
Procedure:
Title: Fast Gradient UHPLC Method for Purity Analysis. Objective: To separate and quantify this compound from its potential impurities quickly and efficiently.
Materials:
Procedure:
Here are answers to common questions and solutions to potential issues you might encounter:
What is N-(4-Hydroxyphenyl)propanamide and why monitor its stability? This compound is a known impurity in the synthesis of paracetamol (acetaminophen) [1] [2]. Monitoring its stability and levels is crucial in pharmaceutical development to ensure drug safety, quality, and purity. Changes in its concentration can indicate degradation or issues in the synthesis process.
What are the primary stability concerns for this compound? While specific degradation pathways for this compound are not detailed in the search results, compounds with similar aromatic hydroxyl and amide functional groups are generally susceptible to:
My analysis shows inconsistent impurity levels. What could be the cause? Inconsistent results often stem from sample handling or environmental factors.
A highly efficient UHPLC method has been developed for the simultaneous analysis of paracetamol and its related impurities, including this compound. This method offers a significant advantage in speed for rapid stability screening [2].
The following table summarizes the key parameters of this UHPLC method:
| Parameter | Specification |
|---|---|
| Column | BlueOrchid 120 C18, 100 × 2 mm, 1.8 μm [2] |
| Mobile Phase A | Acetonitrile [2] |
| Mobile Phase B | Buffer (pH 3.7) [2] |
| Gradient | 13% to 70% A in 2.5 minutes [2] |
| Flow Rate | 0.8 mL/min [2] |
| Detection | UV at 245 nm [2] |
| Column Temperature | 50 °C [2] |
| Injection Volume | 1 μL [2] |
| Approximate Retention Time | Elutes after paracetamol (see chromatogram in [2]) |
Experimental Workflow: The diagram below outlines the key steps in a stability-indicating method.
When designing your stability studies, please consider the following:
The table below summarizes key parameters from recent studies for synthesizing and optimizing related N-(4-hydroxyphenyl) amino acid derivatives.
| Compound Type / Goal | Key Reaction Parameters | Reported Outcome / Advantage |
|---|
| General Synthesis of β-Amino Acid Derivatives [1] [2] | Reagent: o-aminophenol or p-aminophenol, acrylic acid [1] [2] Solvent: Water [1] Conditions: Reflux for 14 hours [1] | Simple setup, uses affordable reagents, good yield (75%) [1]. | | Intermediate Functionalization [2] | Reaction: Hydrazone formation Solvent: Methanol [2] Conditions: Reflux temperature [2] | Good yields (58-94%), introduces diverse substituents to enhance bioactivity [2]. | | Peptide Coupling [1] | Reagent: HBTU (coupling agent) Solvent: Dimethylformamide (DMF) Base: Triethylamine Conditions: Room temperature, 24 hours [1] | Effective for forming amide bonds with other complex molecules. | | Analytical Monitoring [3] | Technique: UHPLC Column: C18, 1.8 µm, 100 x 2 mm Detection: UV at 245 nm [3] | Rapid analysis (<2 min), high resolution for separating the product from closely related impurities [3]. |
FAQ 1: How can I improve the reaction yield?
FAQ 2: How can I quickly analyze the reaction progress and final product purity? Traditional HPLC methods can be time-consuming. For high-speed analysis, adopt a UHPLC method:
FAQ 3: My product has low activity in antimicrobial assays. How can I enhance its bioactivity?
The following diagram maps the complete experimental workflow from synthesis to final analysis, integrating the optimization strategies:
The following table summarizes common techniques to improve the solubility of challenging compounds like N-(4-Hydroxyphenyl)propanamide.
| Strategy | Methodology | Key Principle |
|---|---|---|
| Physical Modification [1] | Micronization, Solid dispersions, Complexation, Cryogenic techniques, Supercritical fluid technology | Increases surface area or disrupts crystal lattice to enhance dissolution rate. |
| Chemical Modification [1] | Salt formation, Co-solvency, Hydrotropy, Prodrug formation | Alters the physicochemical properties of the molecule to improve water interaction. |
| Lipid-Based Systems [1] | Self-emulsifying Drug Delivery Systems (SEDDS), Liposomes, Solid Lipid Nanoparticles (SLNs) | Solubilizes the drug in lipid matrices or emulsified systems for better absorption. |
| Polymer-Based Nanocarriers [1] | Dendrimers, Polymeric micelles, Polymeric nanoparticles | Uses amphiphilic polymers to encapsulate drugs and enhance solubility and stability. |
| Pharmaceutical Cocrystals [1] | Cocrystal engineering, Nanocrystals | Forms new crystal structures with coformers to improve solubility parameters. |
| Advanced Solvent Screening [2] | Machine Learning (ML) screening of green solvent mixtures | Employs computational models (e.g., COSMO-RS, neural networks) to predict effective solvent blends. |
| Ionic Liquid Adducts [3] | Formation of API-Ionic Liquid (API-IL) adducts | Creates ionic aggregates with surface-active ionic liquids to dramatically enhance solubility. |
For researchers needing to experimentally determine the solubility of this compound, here is a detailed protocol adapted from a study on similar compounds [2].
Materials and Equipment
For a more efficient and green approach to finding optimal dissolution media, you can integrate machine learning screening. The diagram below outlines this workflow, which can significantly reduce laboratory trial and error [2].
Q1: What are the primary challenges when working with a poorly soluble compound like this compound in oral drug development? The main challenge is low oral bioavailability, which is controlled by the drug's solubility and permeability. For BCS Class IV drugs (low solubility, low permeability), this is a major hurdle. Key biological barriers include [1]:
Q2: The standard solvent approach isn't working. Are there any more advanced or innovative techniques I can try? Yes, recent research points to several promising strategies:
Q3: How can I ensure my solubility measurements are accurate and reproducible?
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature | Room Temperature | [1] |
| Container Sealing | Sealed in dry conditions | [1] |
| Melting Point | 170-172 °C | [1] |
| pKa | 10.11 ± 0.26 (Predicted) | [1] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [1] |
Here are answers to common questions and solutions to problems you might encounter during experiments.
FAQ 1: What are the critical steps for storing this compound to ensure its long-term stability?
FAQ 2: My sample won't dissolve properly. What solvents can I use?
FAQ 3: How can I identify and quantify this impurity in an acetaminophen sample?
This method allows for the high-speed separation and analysis of this compound alongside other process-related impurities in acetaminophen.
1. Equipment and Materials
2. Chromatographic Conditions
3. Sample Preparation
4. Identification and Quantification
The workflow for this UHPLC method is summarized in the following diagram:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape | Column degradation or contamination | Flush and re-equilibrate the column. Use a guard column to protect the analytical column. |
| Retention Time Drift | Inconsistent mobile phase pH or temperature | Prepare fresh mobile phase buffer. Ensure the column compartment temperature is stable. |
| Low Resolution | Gradient program not optimized | Adjust the gradient slope (the change in %B over time) to improve separation between closely eluting peaks. |
| High Backpressure | Column blockage or contaminated frits | Filter all samples and mobile phases. Back-flush the column if possible, according to the manufacturer's instructions. |
Here are two methods for synthesizing this compound. The first is a direct synthesis, while the second is part of a more complex route for creating specialized derivatives.
This two-step method involves first converting phloretic acid (3-(4-hydroxyphenyl)propanoic acid) into an acid chloride, followed by an amidation reaction [4].
Workflow Diagram: Direct Synthesis Pathway
Step 1: Preparation of Propanoyl Chloride Intermediate
Step 2: Amidation to Form Final Product
This method, used in medicinal chemistry research, involves coupling 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with N,N-dimethylethylenediamine to form an amide intermediate. This intermediate is subsequently quaternized with alkyl bromides to create novel antimicrobial ammonium salts [5].
For quality control and identification, here are the standard analytical parameters, largely derived from methods used for its parent compound, acetaminophen.
Table 1: Analytical Parameters for Identification & Quantification
| Parameter | Specification / Value | Method / Notes |
|---|---|---|
| HPLC/UHPLC | ||
| › Column | C8 (150 mm × 2.1 mm; 2-μm) | Reversed-phase [3] |
| › Mobile Phase | Gradient: (A) MeOH/H2O/AcOH (50:950:1), (B) MeOH/H2O/AcOH (500:500:1) | [3] |
| › Flow Rate | 0.2 mL/min | [3] |
| › Limit of Quantitation (LOQ) | 0.373 μg/mL | Signal-to-noise ratio (S/N) 10:1 [3] |
| Spectroscopic Data | ||
| › SMILES | N(c1ccc(cc1)O)C(=O)CC |
[2] |
| › InChI Key | SSMYTAQHMUHRSK-UHFFFAOYSA-N |
[2] |
Q1: My reaction yield is low after amidation. What could be wrong?
Q2: I am observing an unknown peak in my HPLC analysis of acetaminophen. How can I confirm if it is Related Compound B?
Q3: The synthesized compound shows poor solubility in common solvents for NMR. What can I do?
Q1: What are common issues affecting reaction yields in the initial synthesis step, and how can I optimize them? A key initial step often involves the reaction of an aminophenol with acrylic acid or its derivatives [1] [2]. Low yields here are frequently due to:
Q2: My final product purity is insufficient. What purification and characterization techniques are recommended? Standard analytical techniques are essential for verifying purity and structure:
Q3: How can I troubleshoot low yields during amide coupling steps? Amide bond formation using coupling reagents is a critical step. If yields are low:
The table below summarizes specific issues and their remedies based on established laboratory practices.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of initial dipropionic acid intermediate [1] | Incomplete reaction, short reflux time. | Extend reflux time up to 14 hours; monitor with TLC. |
| Impure crystalline product [1] | Inadequate washing during isolation. | Wash filtered crystals with propan-2-ol. |
| Unidentified side products in final compound | Impure starting materials or solvents. | Source high-purity reagents (e.g., Sigma-Aldrich); use solvents without purification [3]. |
| Discrepancy in elemental analysis results | Incomplete combustion or sample impurity. | Ensure results are within ±0.3% of calculated values; re-purify if needed [1]. |
| Inconsistent NMR spectra for hydrazone derivatives [2] | Presence of E/Z isomers due to restricted amide bond rotation. | This can be a natural property; note the isomeric ratio (e.g., 0.35:0.65) in characterization [2]. |
This is a generalized protocol adapted from a published procedure for a closely analogous compound [1].
1. Reagents and Setup:
2. Procedure:
3. Expected Outcome:
Compound Purity Assessment Workflow
To summarize the key points from the technical guide:
This guide provides detailed protocols and troubleshooting advice for the analysis of N-(4-Hydroxyphenyl)propanamide, a process-related impurity in paracetamol, using reversed-phase liquid chromatography.
A highly effective strategy is to adapt stability-indicating or impurity methods developed for paracetamol, as they are designed to separate and quantify related compounds.
The table below summarizes the validated parameters for a related method, which can be optimized for this compound [1] [2].
Table 1: Reference HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 (Octadecylsilane, ODS), 150 mm × 4.6 mm, 5 µm [1] |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Acetonitrile (65:35, v/v) [1] |
| Flow Rate | 0.7 mL/min [1] |
| Detection Wavelength | 222 nm [1] |
| Column Temperature | Ambient [1] |
| Injection Volume | 10 µL [1] |
| Retention Time (Paracetamol) | 2.8 ± 0.1 min [1] |
| Retention Time (Ibuprofen) | 4.7 ± 0.1 min [1] |
| Retention Time (this compound) | ~1.7 min (from a UHPLC method) [2] |
Step 1: Mobile Phase Preparation
Step 2: Standard and Sample Preparation
Step 3: System Setup and Execution
The following workflow outlines the systematic method development process:
After developing the method, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed, typically following ICH and USP guidelines [1].
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, standard, and sample solutions to confirm no interference at the analyte retention time. Perform forced degradation studies (e.g., acid/base, oxidation). | Peak from analyte is pure and resolved from other peaks [1]. |
| Linearity & Range | Prepare and analyze analyte solutions at a minimum of 5 concentrations (e.g., 50-200% of target concentration). Plot response vs. concentration. | Correlation coefficient (R²) > 0.995 [1]. |
| Accuracy | Spike known amounts of analyte into a sample matrix (e.g., placebo). Analyze and calculate recovery. | Mean recovery between 97.0–103.0% [1]. |
| Precision | Repeatability: Analyze multiple preparations of the same sample. Intermediate Precision: Perform analysis on a different day, with different analyst/instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% [1]. | | Robustness | Deliberately introduce small changes in method parameters (e.g., pH ±0.1, flow rate ±0.05 mL/min, temperature ±2°C). | Method remains unaffected by small, deliberate variations [1]. |
The validation process is a logical sequence of experiments to confirm method reliability, as shown below:
Problem 1: Poor Peak Shape (Tailing or Fronting)
Problem 2: Insufficient Resolution Between Impurities
Problem 3: Retention Time Drift
Problem 4: High Backpressure
Q1: Why is a pH of 6.8 recommended for the mobile phase buffer? A1: The pKa of paracetamol is 9.5 and for a typical propanoic acid (like the propanamide side-chain) is around 4.8. A pH of 6.8 is approximately two units away from both pKa values, ensuring both types of molecules are ionized. This provides a good balance of retention and peak shape, preventing the strong hydrophobic attraction that can occur in their undissociated forms [1].
Q2: How can I make my analysis faster? A2: Consider transferring the method to Ultra-High-Performance Liquid Chromatography (UHPLC). Using a sub-2 µm particle column (e.g., 1.8 µm) can reduce analysis time from over 10 minutes to under 2 minutes while maintaining resolution [2].
Q3: What is a forced degradation study and why is it important? A3: Also known as stress testing, this study involves intentionally degrading the drug product under conditions like acid, base, oxidation, heat, and light. It is used to validate the stability-indicating power of the method, proving that it can accurately measure the active ingredient without interference from degradation products [1].
The table below summarizes a specific synthesis method and key characterization data points to assist in verifying your product.
| Aspect | Details |
|---|
| General Compound Info | CAS Number: 1693-37-4 Molecular Formula: C9H11NO2 Molecular Weight: 165.19 g/mol [1] | | Reported Synthesis Method [2] | A two-step process starting from phloretic acid (3-(4-hydroxyphenyl)propanoic acid):
Based on the synthesis and characterization information, here are some common issues and their solutions.
1. My NMR spectrum shows unexpected peak splitting or extra signals. Is my product impure?
Not necessarily. For N-(4-Hydroxyphenyl)propanamide and its derivatives, the amide group can lead to restricted rotation around the C–N bond. This phenomenon can cause the appearance of multiple sets of signals for the same proton or carbon, which might be mistaken for impurities [3].
2. I am getting low yields from the synthesis. How can I optimize it?
The patent describing the synthesis of a closely related compound provides a detailed, optimized procedure [2].
3. How can I confirm the identity and purity of my compound for a publication or regulatory submission?
A comprehensive approach is required, as detailed in a study on acetaminophen impurities [4].
The following diagram illustrates a logical workflow for synthesizing and characterizing this compound, integrating the key steps from the information above.
The core information for N-(4-Hydroxyphenyl)propanamide is summarized in the table below.
| Property | Specification |
|---|---|
| CAS Number | 1693-37-4 [1] |
| Molecular Formula | C9H11NO2 [1] |
| Molecular Weight | 165.19 g/mol [1] |
| Commercial Availability | Available in 1g and 5g quantities (Price range: USD $250.00 - $9,000.00) [1] |
While specific efficacy data for this compound was not found, research on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates potent, structure-dependent antimicrobial activity. The table below shows the activity range of the most potent derivatives (hydrazones 14–16) against drug-resistant pathogens [2].
| Pathogen Type | Example Pathogens | MIC Range (µg/mL) |
|---|---|---|
| Gram-positive Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis | 0.5 - 8 [2] |
| Gram-negative Bacteria | ESKAPE group pathogens (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) | 8 - 64 [2] |
| Fungal Pathogens | Drug-resistant Candida species, including Candida auris | 8 - 64 [2] |
Based on a general methodology for synthesizing related compounds, the following workflow outlines the key stages. This can serve as a foundational template [2].
Q1: What are the potential scale-up challenges for the synthesis of this compound? While direct reports were not found, general scale-up challenges for similar reactions can be anticipated:
Q2: Are there any safety concerns related to the synthesis? Yes, working with compounds containing 4-hydroxyphenyl moieties and their synthetic intermediates requires standard laboratory safety precautions. The high commercial price also suggests that the synthesis may involve expensive or hazardous reagents [1] [2].
While isolating N-(4-Hydroxyphenyl)propanamide isomers specifically was not described, one study detailed an ultra-fast method for separating a mixture that included This compound from paracetamol and numerous other impurities [1].
The table below summarizes the key parameters of this method, which serves as an excellent starting point for method development.
| Parameter | Specification |
|---|---|
| Column | BlueOrchid 120 C18, 100 × 2 mm, 1.8 μm [1] |
| Mobile Phase A | Acetonitrile (ACN) [1] |
| Mobile Phase B | Buffer (pH 3.7) [1] |
| Gradient | 13% A to 70% A over 2.0 min [1] |
| Flow Rate | 0.8 mL/min [1] |
| Temperature | 50 °C [1] |
| Detection | UV at 245 nm [1] |
| Injection Volume | 1 μL [1] |
| Approximate Runtime | Under 2 minutes [1] |
This method successfully separated this compound from its position isomer, N-(2-hydroxyphenyl)acetamide, and other closely related compounds, demonstrating its utility for resolving similar chemical structures [1].
Here are some common challenges and guidance based on general separation science principles and the gathered data.
Q1: What can I do if I cannot achieve baseline separation for the isomers?
Q2: How can I make my method more environmentally friendly (Green Chemistry)?
Q3: My target analyte is a minor component in a mixture. How can I improve its detection?
For a systematic approach to resolving separation issues, you can follow this general workflow, which incorporates the insights from the research:
The N-(4-hydroxyphenyl)propanamide structure represents a versatile pharmacophore with demonstrated therapeutic potential across multiple biological domains. This core structure consists of a propanamide chain linked to a 4-hydroxyphenyl ring, creating a molecular framework that permits extensive structural modifications while maintaining biological relevance. The hydroxyl group on the phenyl ring provides a key site for hydrogen bonding and chemical derivatization, while the amide linkage offers structural stability and directional control for attaching various substituents. Recent medicinal chemistry campaigns have exploited this scaffold to develop compounds with diverse biological activities, particularly in the areas of antimicrobial agents targeting drug-resistant pathogens and central nervous system modulators affecting orphan receptor systems.
The strategic importance of this scaffold lies in its balanced molecular properties and synthetic versatility. Researchers have systematically modified each region of the core structure—the hydroxyphenyl ring, the propanamide chain, and the terminal substituents—to optimize pharmacological profiles. These efforts have yielded compounds with improved target affinity, selectivity, and drug-like properties. The following sections provide a detailed analysis of how specific structural modifications influence biological activity across different therapeutic targets, supported by experimental data and structure-activity relationship (SAR) trends observed in recent scientific literature.
Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE Pathogens
| Compound | Structural Features | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Gram-negative MIC (µg/mL) | Candida auris MIC (µg/mL) |
|---|---|---|---|---|---|
| Hydrazones 14-16 | Heterocyclic substituents | 1–8 | 0.5–2 | 8–64 | 8–64 |
| Derivative 26 | 2-hydroxyphenyl core, nitro-heterocyclic | 4–16 | 4–16 | >128 | 16 (C. albicans) |
| Standard Drug (Vancouver) | - | 1–2 | 1–2 | - | - |
| Standard Drug (Fluconazole) | - | - | - | - | 1–4 |
Table 2: Structural Modification Effects on Antimicrobial Activity
| Region Modified | Specific Modification | Activity Impact | Optimal Substituents |
|---|---|---|---|
| Phenol position | 4-OH vs 2-OH | 4-OH shows broader spectrum | 4-hydroxyphenyl |
| Amino acid chain | β-alanine derivatives | Enhanced Gram-positive activity | N-substituted β-alanine |
| Hydrazide moiety | Aromatic vs heterocyclic | Heterocyclic improves potency | Nitrofuryl, nitrothienyl |
| Terminal substituents | Electron-withdrawing groups | Nitro group enhances activity | 4-nitrophenyl, 5-nitro-2-furyl |
The antimicrobial evaluation of this compound derivatives has revealed potent activity against clinically significant drug-resistant pathogens. Compounds featuring the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrated structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species [1]. The most promising results were observed with hydrazone derivatives 14-16, which contained heterocyclic substituents and exhibited the broadest spectrum of activity. These compounds showed exceptional potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, and remarkable activity against vancomycin-resistant Enterococcus faecalis with MIC values as low as 0.5–2 µg/mL [1]. Additionally, these derivatives maintained activity against Gram-negative pathogens (MIC 8–64 µg/mL) and drug-resistant Candida species (MIC 8–64 µg/mL), including the emerging multidrug-resistant fungus Candida auris [1].
The structure-activity relationship analysis reveals that specific structural modifications significantly influence antimicrobial efficacy. Derivatives bearing a 2-hydroxyphenyl core instead of the 4-hydroxyphenyl isomer demonstrated more selective activity, primarily targeting Gram-positive bacteria with MIC values ranging from 4 to 128 µg/mL [2]. Particularly, compound 26 (with a 2-hydroxyphenyl core and specific heterocyclic substitutions) exhibited strong antimicrobial activity against both S. aureus TCH-1516 and E. faecalis AR-0781, with potency comparable to control antibiotics [2]. This compound also demonstrated antifungal activity against drug-resistant Candida albicans AR-0761 with an MIC of 16 µg/mL [2]. The presence of electron-withdrawing groups such as nitro substituents on aromatic or heterocyclic rings consistently enhanced antimicrobial potency, with 4-nitrophenyl (compound 9), 5-nitro-2-thienyl (compound 17), and 5-nitro-2-furyl (compound 18) derivatives showing the most promising activity against MRSA [2].
The propanamide linkage appears to serve as a conformational control element that optimally positions pharmacophoric elements for interaction with microbial targets. Molecular modifications that increase planarity and rigidity, such as the incorporation of hydrazone linkages, generally enhance antimicrobial activity while maintaining favorable selectivity indices [1]. The hydrophobic character of specific substituents also plays a crucial role in determining antimicrobial potency, particularly against fungal pathogens where compounds with balanced lipophilicity demonstrated improved membrane penetration [1].
The heterocyclic substitutions on the hydrazone moiety significantly influence the spectrum of activity. Derivatives featuring nitrogen-containing heterocycles showed enhanced activity against Candida species, while those with sulfur-containing heterocycles exhibited improved potency against Gram-positive bacteria [1]. This suggests that strategic incorporation of specific heteroatoms can fine-tune antimicrobial selectivity. Additionally, the presence of a free hydroxyl group on the phenyl ring proved essential for activity, as O-substituted derivatives generally showed reduced potency across all tested microbial strains [1] [2].
Table 3: GPR88 Agonist Activity of (4-Substituted-phenyl)acetamide Derivatives
| Compound | Structural Features | EC₅₀ (nM) | Relative Potency vs 2-AMPP | Key Structural Modifications |
|---|---|---|---|---|
| 2-AMPP | Parent compound | 414 | 1.0 | Standard reference |
| Triazole 6 | Triazole substituent | 14 | 29.6 | Ether side chain optimization |
| Reversed amide 8 | (R)-hydroxymethyl, (S)-α-methylbenzyl | 45 | 9.2 | Amide reversal strategy |
| Reversed amide 10 | (S)-hydroxymethyl, (R)-α-methylbenzyl | 52 | 8.0 | Amide reversal strategy |
The This compound scaffold has been strategically modified to develop potent agonists for the orphan receptor GPR88, a Gαi/o-coupled GPCR expressed predominantly in the brain and considered a promising target for psychiatric and neurodegenerative disorders [3]. Through rational drug design based on the cryo-EM structure of GPR88 in complex with known agonists, researchers implemented a "reversed amide" strategy to create novel (4-substituted-phenyl)acetamides with improved receptor activity [3]. This approach altered the orientation of pharmacophores on both sides of the amide bond, resulting in compounds with distinct binding modes compared to previous agonist scaffolds.
The structure-activity relationship analysis for GPR88 agonism revealed strict stereochemical requirements. For the reversed amide series, the (R)-hydroxymethyl, (S)-α-methylbenzyl isomer (compound 8) demonstrated the highest agonist activity with an EC₅₀ of 45 nM, while other diastereomers showed significantly reduced potency [3]. Systematic exploration of substituents at four distinct sites (A-D) of the molecular scaffold identified critical ligand-receptor interactions necessary for high potency. In particular, modifications to the ether side chain and the amide cap groups significantly influenced both potency and pharmacokinetic properties [3]. The most potent compound in this series (triazole derivative 6) achieved an EC₅₀ of 14 nM, representing a 30-fold improvement over the parent 2-AMPP compound [3].
Diagram 1: Structure-Activity Relationship Optimization Pathways for this compound Derivatives
Computational docking studies suggest that these novel GPR88 agonists bind to the same allosteric site occupied by the reference compound 2-PCCA, formed by transmembrane segments 5, 6, and the C terminus of the α5 helix of the Gαi protein [3]. The major contacts between the agonists and GPR88 are mediated by hydrophobic interactions, supplemented by specific hydrogen bonds formed by the primary amine with the backbone carbonyl of S282 [3]. The strategic reversal of the amide bond in these compounds represents a successful example of bioisosteric replacement in medicinal chemistry, leading to favorable changes in potency while accessing new chemical space with potential for intellectual property protection [3].
The pharmacological characterization of these optimized compounds revealed not only improved receptor activation but also enhanced drug-like properties. Selected compounds underwent in vitro ADME profiling to determine their aqueous solubility and blood-brain barrier permeability, essential characteristics for central nervous system targets [3]. While the triazole derivative 6 demonstrated exceptional in vitro potency, it exhibited poor brain bioavailability in pharmacokinetic studies, limiting its utility for in vivo applications [3]. This highlights the importance of balancing target potency with pharmacokinetic optimization in the development of neurotherapeutic agents based on the this compound scaffold.
The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives typically begins with the reaction of 4-aminophenol with methyl acrylate in 2-propanol or acrylic acid in water under reflux conditions [1]. This initial step yields key intermediates including N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid depending on reaction conditions [1]. Subsequent modifications involve:
For the GPR88-targeted compounds, the synthetic approach employs an asymmetric strategy using Evans oxazolidinone auxiliaries to control stereochemistry at critical chiral centers [3]. The synthesis involves:
Structural characterization of all compounds is performed using comprehensive analytical techniques including ¹H and ¹³C NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis [1] [2]. The purity of compounds is verified by TLC chromatography, and melting points are determined using a Büchi melting point analyzer [2]. For compounds existing as isomeric mixtures due to restricted rotation around amide bonds, NMR analysis provides detailed information about isomeric composition and predominant conformations in solution [1].
The antimicrobial activity of this compound derivatives is evaluated using standardized broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1] [2]. The experimental protocol involves:
For selected compounds with potent activity, additional time-kill assays and cytotoxicity evaluations are performed using mammalian cell lines (e.g., human dermal fibroblasts) to determine selectivity indices [2] [4]. The assay conditions typically involve:
The GPR88 agonist activity is determined using cAMP accumulation assays in cell-based systems [3]. The experimental methodology includes:
For selected compounds, receptor binding affinity is assessed using competitive radioligand binding assays with cytosolic AR prepared from rodent ventral prostates and 17α-methyl-[³H]mibolerone as the radioligand [5]. Additionally, target engagement is confirmed in more physiologically relevant systems using [³⁵S]GTPγS binding assays with striatal membranes from wild-type and GPR88 knockout mice [3].
The comprehensive structure-activity relationship analysis of this compound derivatives reveals two primary therapeutic applications with significant future potential. In the antimicrobial field, these compounds address the critical need for novel agents against drug-resistant pathogens, particularly MRSA, VRE, and emerging multidrug-resistant Candida species including C. auris [1] [2]. The most promising derivatives demonstrate potency comparable to current standard antibiotics while exhibiting a novel chemical scaffold that may overcome existing resistance mechanisms. Future optimization should focus on improving spectrum of activity against Gram-negative pathogens and enhancing pharmacokinetic properties for systemic administration.
In the neuroscience domain, the GPR88-targeted compounds represent innovative tools for investigating orphan receptor functions and developing potential therapeutics for psychiatric disorders, Parkinson's disease, and alcohol use disorder [3]. The successful application of structure-based drug design and amide reversal strategies provides a blueprint for further optimization of this scaffold. Future efforts should prioritize compounds with balanced in vitro potency and favorable blood-brain barrier penetration to enable in vivo efficacy studies in relevant disease models.
The structural plasticity of the this compound core continues to offer opportunities for exploration of additional therapeutic applications. Emerging research suggests potential utility in androgen receptor modulation [6] [5] and antifungal development [4], indicating that this versatile scaffold may yield additional therapeutic candidates as SAR understanding deepens. The continued integration of structural biology insights with medicinal chemistry optimization will likely uncover new applications for this privileged structure in addressing unmet medical needs.
Table 4: Comparative Analysis of Optimized Structural Profiles for Different Therapeutic Applications
| Parameter | Antimicrobial Applications | GPR88 Agonist Applications |
|---|---|---|
| Optimal phenol position | 4-OH (broader spectrum) vs 2-OH (Gram-positive selective) | 4-OH with specific ether substitutions |
| Preferred chain length | β-amino acid derivatives | Reversed amide with stereochemical control |
| Key substituents | Heterocyclic hydrazides, nitroaromatics | Chiral hydroxymethyl, α-methylbenzyl |
| Structural constraints | Planar hydrazone linkage for rigidity | Defined stereocenters at specific positions |
| Physical property targets | Balanced lipophilicity (LogP ~2-4) | CNS multiparameter optimization (ClogP ~2-4, TPSA <90) |
| Current status | Promising in vitro activity vs multidrug-resistant pathogens | Potent in vitro agonists with PK challenges |
| Compound | Core Structure | MRSA (µg/mL) | VRE (µg/mL) | Gram-negative Bacteria (µg/mL) | Candida auris (µg/mL) |
|---|---|---|---|---|---|
| Hydrazones 14-16 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative with heterocyclic substituents [1] | 1 - 8 | 0.5 - 2 | 8 - 64 | Included in general "drug-resistant Candida species" range (8 - 64) [1] |
| Intermediate 2 | N-(4-hydroxyphenyl)-β-alanine methyl ester [1] | Weak activity | Weak activity | No activity | No activity [1] |
| Intermediate 3 | N-(4-hydroxyphenyl)-β-alanine hydrazide [1] | No activity | No activity | No activity | Information missing |
| Intermediate 4 | 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic) acid [1] | No activity | No activity | No activity | No activity [1] |
The potency data shown above was generated using standardized microbiological methods to ensure reliability and reproducibility.
The following diagram illustrates the general experimental workflow from compound synthesis to potency evaluation.
While the exact molecular targets of these specific derivatives require further elucidation, research on similar amino acid derivatives provides strong clues to their potential mechanisms of action.
The diagram below maps these potential mechanisms onto a bacterial cell.
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, particularly its hydrazone derivatives, represents a promising starting point for developing novel antimicrobials.
The tables below summarize the synthetic methods and resulting antimicrobial activity for two closely related compound classes reported in recent studies.
1. 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (2024 Study) [1] [2]
This research explores a scaffold where the propanamide chain is part of a β-amino acid structure, modified into various hydrazide and hydrazone derivatives.
| Compound Class / Example | Key Synthetic Steps | Yield | Minimum Inhibitory Concentration (MIC) [μg/mL] |
|---|
| Key Intermediate: Methyl Ester N-(4-hydroxyphenyl)-β-alanine methyl ester | Reaction of 4-aminophenol with methyl acrylate in 2-propanol under reflux [1] [2]. | Information not specified in abstract. | Weak activity against S. aureus and E. faecalis [1]. | | Key Intermediate: Diacid 3,3'-((4-Hydroxyphenyl)azanediyl)dipropionic acid | Reaction of 4-aminophenol with acrylic acid in water under reflux for 14 hours [1] [2]. | Information not specified in abstract. | No antibacterial activity [1]. | | Active Hydrazone Derivatives e.g., Compounds 14-16 | Condensation of the β-alanine hydrazide intermediate with heterocyclic aldehydes in methanol under reflux [1] [2]. | 58-94% | MRSA: 1-8 μg/mL VRE: 0.5-2 μg/mL Candida auris: 8-64 μg/mL [1] [2]. |
2. N-substituted β-Amino Acid Derivatives with 2-Hydroxyphenyl Core (2025 Study) [3] [4]
This study investigates a similar scaffold but with a 2-hydroxyphenyl (ortho-) core instead of the 4-hydroxyphenyl (para-) core.
| Compound Class / Example | Key Synthetic Steps | Yield | Minimum Inhibitory Concentration (MIC) [μg/mL] |
|---|
| Key Intermediate: Diacid 3,3'-((2-Hydroxyphenyl)azanediyl)dipropionic acid | Reaction of o-aminophenol with acrylic acid in water under reflux for 14 hours [3] [4]. | 75% | Specific values not provided for intermediate; active derivatives showed MICs from 4-128 μg/mL [3]. | | Active Final Derivatives e.g., Compounds 9, 17, 18, 26 | Further functionalization of the diacid intermediate using peptide coupling reagents (e.g., HBTU) with aromatic and heterocyclic amines [3] [4]. | Information not specified in abstract. | MRSA USA300: 4-16 μg/mL C. albicans AR-0761 (for Compound 26): 16 μg/mL [3] [4]. |
The synthesis of these N-substituted β-amino acid derivatives follows a logical sequence, starting from simple materials and building towards complex final compounds. The following diagram outlines the general workflow for constructing these antimicrobial agents.
Key Experimental Protocols [3] [1]:
A 2024 study synthesized a library of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (compounds 2–37) and evaluated their activity against multidrug-resistant bacterial and fungal pathogens, including the ESKAPE group and Candida auris [1] [2].
The table below summarizes the minimum inhibitory concentration (MIC) data for the most active compounds compared to a baseline intermediate [1] [2]:
| Compound | MRSA | VRE (E. faecalis) | Gram-negative Pathogens | Drug-resistant Candida spp. (incl. C. auris) |
|---|---|---|---|---|
| Intermediate 2 | Weak activity | Weak activity | Not Active | Not Active |
| Hydrazide 3 | Not Active | Not Active | Not Active | Not Active |
| Hydrazones 14-16 (Heterocyclic) | 1-8 µg/mL | 0.5-2 µg/mL | 8-64 µg/mL | 8-64 µg/mL |
The core scaffold demonstrated structure-dependent activity. The most potent and broad-spectrum activity was found in hydrazone derivatives 14-16, which contain heterocyclic substituents [1] [2].
The following methodology was used to generate the data above [1] [2]:
A 2025 study reported on a series of heteroaryl-capped hydroxamic acid derivatives, designed as histone deacetylase (HDAC) inhibitors. Among them, compound VI(i) showed significant anti-breast cancer activity [3].
The table below summarizes the key efficacy data for compound VI(i):
| Assay Type | Target Cell Line(s) | Result / IC₅₀ Value | Key Findings |
|---|---|---|---|
| Antiproliferative (SRB) | MCF-7, A-549 | GI₅₀ < 10 µg/mL | Potent growth inhibition |
| Cytotoxicity (MTT) | MCF-7 | 60 µg/mL | Most potent against breast cancer cells |
| MDA-MB-231 | IC₅₀ > 60 µg/mL | Lower potency | |
| A-549 | IC₅₀ > 60 µg/mL | Lower potency | |
| HEK-293 (Normal) | Minimal toxicity | Selective for cancer cells |
The efficacy of compound VI(i) was established through the following experiments [3]:
The 4-hydroxyphenyl propanamide scaffold shows versatility, with research indicating potential in other areas:
The described efficacy stems from the ability of these derivatives to interact with specific biological targets. The diagrams below outline the key experimental workflows and mechanisms of action discussed in the research.
N-(4-Hydroxyphenyl)propanamide is known in the pharmaceutical industry as Acetaminophen Related Compound B [1]. It is officially recognized as a certified reference material and is used in quality control for the analysis of acetaminophen (paracetamol) [1].
While a direct comparison for this specific compound is not available, analytical methods for pharmaceutical compounds are typically validated against standard criteria. The table below outlines the key parameters and their standard acceptance criteria, which would form the basis of any objective comparison [2].
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity & Range | Ability to get test results proportional to analyte concentration [3] [2]. | Correlation coefficient (R²) > 0.995 [3] [2]. |
| Accuracy | Closeness between the accepted reference value and the value found [2]. | Recovery of 97-103% [3] [2]. |
| Precision | Closeness of agreement between a series of measurements (Repeatability & Intermediate Precision) [3] [2]. | % Relative Standard Deviation (RSD) ≤ 2.0% [3] [2]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components [3]. | No interference from impurities, degradation products, or excipients [3]. |
| LOD & LOQ | Limit of Detection & Limit of Quantitation. The lowest amount that can be detected/quantified [2]. | LOD = 3.3(SD/S); LOQ = 10(SD/S), where SD=standard deviation, S=slope of calibration curve [2]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [3]. | System suitability parameters remain within specified limits [3]. |
The general workflow for developing and validating an HPLC method, which is commonly used for such analyses, can be summarized as follows:
The amide bond in compounds like N-(4-Hydroxyphenyl)propanamide is a common target for bioisosteric replacement to improve metabolic stability, alter physicochemical properties, or access novel intellectual property [1]. The table below summarizes some relevant bioisosteres and their applications.
| Bioisostere | Key Characteristics & Rationale | Experimental Context & Findings |
|---|---|---|
| 1,3,4-Oxadiazole | A heterocyclic ring that can mimic the planar geometry and hydrogen-bond accepting potential of an amide carbonyl. Often used to reduce metabolism and adjust lipophilicity [1] [2]. | In GPR88 agonist development, replacing an amide with a 5-amino-1,3,4-oxadiazole bioisostere resulted in analogs with significantly improved potency (e.g., EC50 = 59 nM) and lower lipophilicity compared to the lead compound [2]. |
| Reverse Amide | Involves inverting the direction of the amide bond (CONH to NHCO). This alters the display of pharmacophores and the molecule's hydrogen-bonding donor/acceptor pattern, potentially leading to a different binding mode [1] [3]. | Application to a GPR88 agonist scaffold successfully generated novel agonists with comparable or better potency than the original lead. This strategy provided a new, patentable chemical series for optimization [3]. |
| Hydrogen-by-Fluorine Replacement | Replacing hydrogen with fluorine on an aromatic ring is a classic isosteric replacement. The C-F bond is strong and resistant to metabolic cleavage, and fluorine's high electronegativity can influence electron distribution and pKa [4]. | This strategy is widely used to block sites of oxidative metabolism. For instance, a fluorine-containing bioisostere of Dimebon (DF402) demonstrated efficacy in slowing disease progression in a mouse model of ALS [5]. |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Represents a structural hybrid, replacing the propanamide with an aminopropanoic acid derivative. This scaffold has shown promise in yielding compounds with anticancer and antioxidant activity [6]. | Derivatives bearing heterocyclic substituents (e.g., 2-furyl, 5-nitro-2-thienyl) demonstrated potent anticancer activity in an A549 cell model, reducing cell viability to ~17% and significantly suppressing cell migration [6]. |
The following points highlight key experimental data and protocols from the research supporting the use of these bioisosteres.
Based on the methodologies cited, the following diagrams outline a general experimental workflow for evaluating bioisosteres and the core signaling pathway modulated by one of the target receptors mentioned in the research.
When selecting a bioisostere for your work on this compound, the literature suggests focusing on these strategic outcomes:
| Compound Class / Specific Compound | Core Structure | Target Pathogens & MIC (µg/mL) | Key Structural Features for Activity |
|---|
| Hydrazones 14-16 [1] | 3-((4-Hydroxyphenyl)amino)propanoic acid | MRSA: 1-8 µg/mL VRE: 0.5-2 µg/mL Gram-negative: 8-64 µg/mL C. auris: 0.5-64 µg/mL | Heterocyclic substituents (e.g., from heterocyclic aldehydes) | | Compound 26 [2] [3] | N-substituted β-amino acid; 2-hydroxyphenyl core | S. aureus (MRSA): 4-16 µg/mL E. faecalis: Comparable to control antibiotics C. albicans: 16 µg/mL | Not specified in excerpts | | Compounds 5, 6, 25 [4] | 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic acid | S. aureus and E. faecalis (Enhanced activity) | 4-nitrophenyl, 1-naphthyl, 5-nitro-2-thienyl groups |
The antimicrobial activity data in the tables above were generated using standardized microbiological methods to ensure reliability and reproducibility.
While the exact mechanism of action for the hydroxyphenyl-based amino acid derivatives is an area of ongoing research, studies suggest they may work through novel pathways.
This diagram shows that by competitively inhibiting Mfd's ATPase activity, NM102 sensitizes bacteria to the host's immune response and reduces their ability to develop antibiotic resistance, offering a promising complementary therapeutic strategy [7].
The search for new therapeutics against ESKAPE pathogens is highly active. The 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold represents a promising starting point for further development.
The table below summarizes the anti-MRSA activity of compounds structurally related to N-(4-Hydroxyphenyl)propanamide, primarily 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and their hydrazones [1] [2].
| Compound Class / Specific Compound | Anti-MRSA MIC (µg/mL) | Key Structural Features | Spectrum of Activity |
|---|---|---|---|
| Hydrazones 14–16 [1] [2] | 1 to 8 | 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold with heterocyclic substituents (e.g., 5-nitro-2-thienyl, 5-nitro-2-furyl) [1]. | Broad-spectrum; also active against VRE, Gram-negative ESKAPE pathogens, and drug-resistant Candida species [1] [2]. |
| Compound 26 (2-hydroxyphenyl core) [3] | 4 to 16 | N-substituted β-amino acid derivative with a 2-hydroxyphenyl core and heterocyclic/aromatic substituents (e.g., 5-nitro-2-thienyl) [3]. | Primarily active against Gram-positive bacteria; also shows activity against vancomycin-resistant Enterococcus faecalis and drug-resistant Candida albicans [3]. |
| Initial intermediate compounds [1] | Weak or no activity (exact MIC not specified) | Simple esters or acids without further heterocyclic substitutions (e.g., methyl ester 2, di(propanoic)acid 4) [1]. | Limited or no activity against tested bacterial strains [1]. |
For a meaningful comparison, the key experimental details from the cited studies are as follows:
While the exact mechanism of action for these specific derivatives requires further elucidation, the research suggests they may interfere with multiple microbial targets, which is a common strategy to overcome resistance [1]. The diagrams below outline the general bacterial cell wall biosynthesis pathway that β-lactam antibiotics target, and how novel compounds might interact with it.
The diagram above shows two key areas for potential intervention [5]:
Novel scaffolds, like the 4-hydroxyphenyl derivatives discussed, are attractive because they have the potential to inhibit non-conventional targets, such as the Mur enzymes or Fem family proteins, bypassing the common β-lactam resistance mechanism [1] [5].
The experimental data indicates that:
Although your specific compound is not studied, the methodologies from research on similar molecules provide a robust template. The table below summarizes the key computational techniques you can apply to N-(4-Hydroxyphenyl)propanamide.
| Study Aspect | Commonly Used Methods & Software | Key Parameters/Analyses |
|---|---|---|
| Molecular Geometry & Electronic Structure | Density Functional Theory (DFT) with B3LYP functional and basis sets (e.g., 6-311++G(d,p)) [1]. Software: Gaussian, GaussView [1]. | Optimized geometry, bond lengths/angles, HOMO-LUMO energies (band gap), Molecular Electrostatic Potential (MEP), Fukui functions, Natural Bond Orbital (NBO) analysis [1]. |
| Spectroscopic Validation | Computational NMR/IR/Raman shifts (compared to experimental data) [1]. | Chemical shifts ( [2]H/C NMR), vibrational wavenumbers (FT-IR, FT-Raman), UV-Vis absorption spectra [1]. |
| Molecular Docking | Docking software (AutoDock Vina, CB-DOCK2) [3] [4] [5]. Protein structure from PDB [2] [1]. | Binding affinity (kcal/mol), identification of interacting amino acids, types of bonds (hydrogen, hydrophobic, pi-pi stacking) [2] [4] [5]. |
| Molecular Dynamics (MD) & Binding Stability | MD Simulation software (GROMACS) [3]. Parameters: CHARMM force fields, TIP3P water model [3]. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), protein-ligand interaction stability over time (e.g., 50-500 ns simulations) [2] [3] [5]. |
| Pharmacokinetics & Toxicity (ADMET) | In silico prediction tools (e.g., Molinspiration, SwissADME) [4] [6] [5]. | Lipinski's Rule of Five, Topological Polar Surface Area (TPSA), log P, drug-likeness, bioavailability, potential toxicity risks [4] [6] [5]. |
Here are detailed methodologies for key computational experiments, based on the protocols found in the literature.
The workflow for this protocol can be visualized as follows:
The workflow for this protocol can be visualized as follows:
Given the lack of direct data, I suggest the following path forward:
Irritant